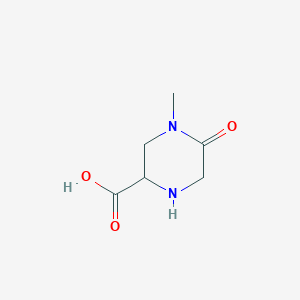

4-Methyl-5-oxopiperazine-2-carboxylic acid

Description

Contextualization within Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are foundational to the fields of medicinal and organic chemistry. mdpi.comrsc.org These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic science. openmedicinalchemistryjournal.com Their prevalence is highlighted by the fact that approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocycle. openmedicinalchemistryjournal.com This widespread use is attributed to their diverse structural possibilities and their capacity to engage in various biological interactions. mdpi.comnih.gov

The presence of nitrogen atoms within these scaffolds imparts unique physicochemical properties, such as the ability to form hydrogen bonds, which is crucial for molecular recognition processes in biological systems. nih.gov Six-membered nitrogen-containing heterocycles are particularly significant, forming the core of numerous natural products like alkaloids, vitamins, and antibiotics, as well as a vast array of synthetic pharmaceuticals. openmedicinalchemistryjournal.com The modification of these heterocyclic rings can profoundly influence a molecule's biological activity, including its anti-inflammatory, antibacterial, and antitumor properties. mdpi.com

Significance of Piperazine (B1678402) and Oxopiperazine Scaffolds in Modern Chemical Biology and Organic Synthesis Research

Among the vast landscape of nitrogen heterocycles, the piperazine ring stands out as a "privileged structure" in medicinal chemistry. rsc.org This six-membered ring containing two nitrogen atoms at positions 1 and 4 is a common feature in a multitude of clinically used drugs. mdpi.com The flexibility of the piperazine core allows for the design and synthesis of a wide array of bioactive compounds with applications ranging from anticancer and antimicrobial to antidepressant and antiviral agents. nih.govresearchgate.net

The introduction of a carbonyl group into the piperazine ring gives rise to the oxopiperazine scaffold. This modification adds a degree of conformational rigidity and introduces an amide functional group, which can participate in different hydrogen bonding patterns compared to the parent piperazine. Oxopiperazines serve as valuable building blocks and dipeptide mimics in the synthesis of complex molecules. nih.govrsc.org The stereoselective synthesis of substituted oxopiperazines is an active area of research, as the stereochemistry of substituents on the ring can dramatically impact biological activity. nih.gov

Overview of 4-Methyl-5-oxopiperazine-2-carboxylic Acid as a Representative Model for Structural and Synthetic Exploration

Within the broader class of oxopiperazine derivatives, this compound serves as a key representative molecule for synthetic and structural studies. This compound incorporates the core oxopiperazine structure with a methyl group at the 4-position nitrogen and a carboxylic acid group at the 2-position carbon. The presence of these functional groups at specific positions provides opportunities for diverse chemical modifications and explorations of structure-activity relationships.

The carboxylic acid moiety, in particular, is a common feature in pharmacologically active compounds, though it can sometimes present challenges related to metabolic stability and membrane permeability. nih.gov The study of molecules like this compound allows researchers to investigate how this functional group behaves within the context of the oxopiperazine scaffold. Furthermore, the chiral center at the 2-position introduces the element of stereoisomerism, a critical factor in drug design and biological activity.

Key Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound hydrochloride | 2155852-15-4 | C6H11ClN2O3 | 194.61 |

| 5-Oxopiperazine-2-carboxylic acid | 3262-59-7 | C5H8N2O3 | 144.13 |

| Methyl 4-methyl-5-oxopiperazine-2-carboxylate | 1822575-15-4 | Not Available | Not Available |

| 4-Methylpiperazine-2-carboxylic acid | 721876-16-0 | C6H12N2O2 | 144.17 |

| 5-Methyl-2-pyrazinecarboxylic acid | 5521-55-1 | C6H6N2O2 | 138.12 |

This table provides a comparative overview of the basic chemical properties of this compound and some structurally related compounds, highlighting the variations in their molecular formulas and weights.

Established Routes for the Oxopiperazine Ring System Construction

The construction of the oxopiperazine ring, a key structural motif, can be achieved through several elegant and efficient synthetic strategies. These methods often prioritize stereochemical control, a critical aspect for the biological activity of the final compounds.

Chiral Pool Strategies Utilizing α-Amino Acids

The use of readily available α-amino acids as chiral starting materials is a cornerstone of modern asymmetric synthesis, and the construction of oxopiperazine rings is no exception. This strategy leverages the inherent chirality of amino acids to produce enantiomerically pure or enriched oxopiperazines. The stereochemistry of the final product is often dictated by the configuration of the starting amino acid. nih.gov

One common approach involves the use of amino acid-derived α-quaternary α-amino nitriles. These intermediates can undergo a sulfuric acid-promoted cyano hydration, followed by a base-mediated cyclization to form spirocyclic 2,6-dioxopiperazines. This methodology has been successfully applied to derivatives of phenylalanine, tryptophan, proline, aspartic acid, glutamic acid, and serine. nih.gov

Another strategy involves the conversion of N-Boc protected (S)-alanine into a β-ketoester, which then undergoes reductive amination and subsequent protection to form a key 1,4-diamine precursor. This intermediate can then be subjected to an annulation protocol, followed by deprotection and cyclization, to yield 3-substituted piperazine-2-acetic acid esters. nih.gov

The following table summarizes representative examples of chiral pool strategies for the synthesis of oxopiperazine derivatives.

| Starting Amino Acid Derivative | Key Intermediate(s) | Cyclization Conditions | Product | Ref |

| α-Quaternary α-amino nitriles | Cyano hydration product | Base-mediated | Spirocyclic 2,6-dioxopiperazines | nih.gov |

| N-Boc-(S)-alanine | β-ketoester, 1,4-diamine | TFA deprotection, basic workup | 3-Methylpiperazine-2-acetic acid ester | nih.gov |

| N-Boc-phenylglycine | β-ketoester, 1,4-diamine | TFA deprotection, basic workup | 3-Phenylpiperazine-2-acetic acid ester | nih.gov |

Ring-Closing Cyclization Reactions for Oxopiperazinone Formation

Intramolecular cyclization reactions are a powerful tool for the formation of the 6-membered oxopiperazine ring. These reactions typically involve the formation of an amide bond between appropriately positioned amine and carboxylic acid (or its derivative) functionalities within a linear precursor.

A notable example is the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β-amino acids. This rearrangement involves the breakdown of an amide bond in the seven-membered ring and the formation of a new bond to create the more stable six-membered oxopiperidine ring, a close structural analog of oxopiperazine. This process can occur under both acidic and basic conditions. nih.gov

Furthermore, N-acylation/cyclization protocols have been developed. For instance, the use of α-chloroacetyl chloride with N-sulfinyl-N-benzyldiamino alcohols leads to the formation of N-sulfinyl ketopiperazines. nih.gov

The table below provides examples of ring-closing cyclization reactions for the formation of related heterocyclic systems.

| Precursor | Reaction Type | Conditions | Product | Ref |

| 4-Carboxy-2-oxoazepane α,α-amino acid ester | Rearrangement | Acidic or basic hydrolysis | 2'-Oxopiperidine-containing β-amino acid | nih.gov |

| N-Sulfinyl-N-benzyldiamino alcohol | N-Acylation/cyclization | α-chloroacetyl chloride | N-Sulfinyl ketopiperazine | nih.gov |

Application of Multicomponent Reactions (MCRs) for Scaffold Assembly, including Ugi Variations

Multicomponent reactions (MCRs), particularly the Ugi reaction, have emerged as highly efficient methods for the rapid assembly of complex molecules, including the oxopiperazine scaffold. The Ugi four-component reaction (U-4CR) and its variations allow for the introduction of multiple points of diversity in a single synthetic step.

A synthetic route leading to densely functionalized 2-oxopiperazines employs a 5-center-4-component variant of the Ugi reaction (U-5C-4CR) followed by a deprotection/cyclization sequence. In this approach, N-Boc-α-amino aldehydes are used as the carbonyl component. researchgate.net This strategy is advantageous due to its operational simplicity and high atom economy.

The Ugi-4CR can also be followed by an SN2-cyclization to afford 2,5-diketopiperazines in a one-pot synthesis. This has been demonstrated using a variety of aromatic and aliphatic aldehydes, amines, monochloroacetic acid, and isocyanides. mdpi.com A highly diastereoselective synthesis of pyrazinoindolones has also been achieved through a base-mediated Ugi-N-alkylation sequence. nih.gov

The following table illustrates the versatility of the Ugi reaction in constructing oxopiperazine and related heterocyclic systems.

| Ugi Variation | Reactants | Post-MCR Transformation | Product | Yields | Ref |

| U-5C-4CR | N-Boc-α-amino aldehyde, amino acid, isocyanide, alcohol | Deprotection/Cyclization | Densely functionalized 2-oxopiperazines | Moderate to good | researchgate.net |

| U-4CR | Aldehyde, amine, monochloroacetic acid, isocyanide | SN2-Cyclization | 2,5-Diketopiperazines | 42-68% | mdpi.com |

| Ugi-N-alkylation | (E)-cinnamaldehyde, 2-chloroaniline, indole-2-carboxylic acid, isocyanide | Intramolecular N-H alkylation | Pyrazinoindolones | Good | nih.gov |

Regioselective and Stereoselective Functionalization Strategies

Once the oxopiperazine core is constructed, further functionalization is often required to modulate the compound's properties. Regioselective and stereoselective derivatization at various positions of the ring is crucial for developing structure-activity relationships.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of this compound is a key handle for derivatization, allowing for the introduction of a wide range of functionalities through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used method. luxembourg-bio.com

Amide Bond Formation: The formation of an amide bond is one of the most common transformations in medicinal chemistry. This can be accomplished by activating the carboxylic acid with a coupling reagent, followed by reaction with an amine. A vast array of peptide coupling reagents has been developed for this purpose, including carbodiimides (like DCC and EDC), phosphonium salts (like PyBOP), and uronium/aminium salts (like HATU and HBTU). uni-kiel.deresearchgate.net The choice of coupling reagent and reaction conditions is critical to ensure high yields and avoid racemization.

The table below lists common reagents for the derivatization of the carboxylic acid moiety.

| Transformation | Reagent(s) | Conditions | Product |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Heat | Ester |

| Amide Formation | Amine, Coupling reagent (e.g., HATU, PyBOP) | Base (e.g., DIPEA) | Amide |

Introduction of Substituents at the N4 Position and Other Ring Carbons

Functionalization at the nitrogen atoms and carbon backbone of the oxopiperazine ring allows for extensive structural diversification.

N4-Alkylation: The secondary amine at the N4 position can be readily alkylated using various electrophiles. For instance, N-alkylation of piperazines can be achieved by reacting with alkyl halides in the presence of a base. rsc.org This allows for the introduction of a wide range of substituents at this position, which can significantly influence the biological activity of the molecule. A series of 1,3,4,5-tetrasubstituted-2-oxopiperazines has been synthesized through a pathway that includes selective functionalization at the N₄-position. nih.gov

Functionalization of Ring Carbons: The introduction of substituents at the carbon atoms of the piperazine ring is more challenging but can be achieved through various methods. Asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of enantioenriched α-tertiary piperazine-2-ones. nih.gov Furthermore, site-selective C-H functionalization of piperazine compounds can be achieved using photoredox catalysis, enabling the introduction of alkyl groups at specific carbon positions. nih.gov

The following table provides examples of functionalization strategies for the oxopiperazine ring.

| Position | Reaction Type | Reagents/Catalyst | Product | Ref |

| N4 | Alkylation | Alkyl halide, Base | N4-Alkyl-2-oxopiperazine | nih.gov |

| C3 | Asymmetric Alkylation | Pd-catalyst, Allylic carbonate | α-Tertiary piperazin-2-one | nih.gov |

| Ring Carbons | C-H Alkylation | Photoredox catalyst, Alkyl halide | C-Alkylated piperazine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-8-3-4(6(10)11)7-2-5(8)9/h4,7H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOANTBSWLGVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 4 Methyl 5 Oxopiperazine 2 Carboxylic Acid Architectures

Enantioselective and Diastereoselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of 4-methyl-5-oxopiperazine-2-carboxylic acid is a significant challenge that requires sophisticated asymmetric strategies. While direct synthesis of this specific molecule is not extensively documented, several methodologies developed for analogous chiral piperazinones and related heterocycles can be adapted. These approaches primarily focus on establishing the desired stereochemistry through substrate control, using chiral auxiliaries, or employing catalytic asymmetric reactions.

Key strategies applicable to the stereocontrolled synthesis include:

Cyclization of Chiral Amino Acid Derivatives: A common approach involves using readily available chiral α-amino acids as starting materials. For instance, a derivative of a chiral amino acid could be coupled with an N-methylated amino acid ester, followed by intramolecular cyclization to form the oxopiperazine ring. The stereocenter from the starting amino acid directly establishes the configuration at the C2 position. Diastereoselectivity can then be controlled during the introduction of the methyl group or by the cyclization conditions.

Asymmetric Alkylation: An alternative route involves the stereoselective alkylation of a prochiral enolate derived from a 2-oxopiperazine precursor. benjamin-bouvier.fr Quantum chemistry calculations have shown that the enantiofacial discrimination in such reactions is governed by a delicate balance between steric hindrance and the conformational control of the piperazine (B1678402) ring, which directs the incoming electrophile to a specific face. benjamin-bouvier.fr

Palladium-Catalyzed Cyclization: Modular methods, such as the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles (like N-substituted diamines), offer a powerful way to construct highly substituted piperazinones with excellent regio- and stereochemical control. acs.org This approach allows for the assembly of the heterocyclic core from different building blocks, providing flexibility in introducing the desired stereocenters.

Multi-component Reactions: Aziridine (B145994) aldehyde-driven multicomponent reactions with functionalized isocyanides have been shown to produce chiral piperazinones with high diastereoselectivity. acs.org This strategy enables the efficient construction of the core scaffold with defined stereochemistry in a single step.

These synthetic methodologies provide a framework for accessing specific enantiomers and diastereomers of this compound, which is essential for investigating its structure-activity relationships.

Table 1: Overview of Potential Stereoselective Synthesis Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Chiral Pool Synthesis | Utilizes chiral starting materials, such as amino acids, to build the scaffold. | Predictable stereochemistry at one center; readily available starting materials. |

| Asymmetric Alkylation | Stereoselective introduction of a substituent onto a prochiral oxopiperazine ring using a chiral catalyst or auxiliary. | Allows for the creation of stereocenters on a pre-formed ring. High stereoselectivity is achievable. benjamin-bouvier.fr |

| Palladium-Catalyzed Cyclization | Modular assembly of the piperazinone ring from acyclic precursors using a palladium catalyst. | High flexibility in substrate scope; excellent control over regio- and stereochemistry. acs.org |

Conformational Analysis of the Oxopiperazine Ring System via Spectroscopic and X-ray Crystallographic Methods

The six-membered oxopiperazine ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve angle and torsional strain. msu.edu The most stable conformations are typically chair forms, but boat and twist-boat conformations are also possible and may be present in equilibrium. nih.gov The specific conformation adopted by this compound is determined by the steric and electronic interactions of its substituents.

Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational behavior of molecules in solution. auremn.org.br For the oxopiperazine ring, key NMR parameters provide insight into its geometry:

Chemical Shifts: The chemical shifts of ring protons are sensitive to their local electronic environment, which changes depending on whether they are in an axial or equatorial position.

Nuclear Overhauser Effect (NOE): NOE spectroscopy can be used to identify protons that are close in space. For instance, strong NOE signals between protons in a 1,3-diaxial relationship provide compelling evidence for a chair conformation. mdpi.com

Temperature-dependent NMR studies can also reveal the dynamics of the ring system, such as the energy barrier for chair-chair interconversion. nih.gov For N-acylated piperazines, restricted rotation around the amide bond can also lead to the presence of multiple conformers observable by NMR. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state. nih.govmdpi.comnih.gov This technique determines the precise atomic coordinates, bond lengths, and bond angles, allowing for an unambiguous assignment of the ring's conformation (e.g., chair, boat) and the orientation (axial or equatorial) of the methyl and carboxylic acid substituents. nih.gov While the solid-state structure may not be the only conformation present in solution, it often represents the lowest energy conformer and serves as a crucial reference point for computational and spectroscopic studies.

Table 2: Methods for Conformational Analysis

| Method | Type of Information Provided | Advantages |

|---|---|---|

| NMR Spectroscopy | Conformation in solution, dynamic processes (e.g., ring flipping), relative orientation of substituents. | Provides data on solution-state structure and dynamics. |

Impact of Stereochemistry on Molecular Topography and Scaffold Rigidity

The stereochemistry at C2 and C4 is the primary determinant of the molecular topography and rigidity of the this compound scaffold. The relative orientation of the carboxylic acid and methyl groups (cis or trans) dictates the conformational equilibrium of the oxopiperazine ring.

Like substituted cyclohexanes, substituents on the oxopiperazine ring generally prefer to occupy the more sterically favorable equatorial positions to minimize unfavorable 1,3-diaxial interactions. msu.edu This preference significantly influences the stability of the two possible chair conformations for a given diastereomer.

Trans Isomers: In a trans diastereomer, the substituents are on opposite faces of the ring. This allows for a chair conformation where both the C2-carboxylic acid group and the N4-methyl group can potentially occupy equatorial or pseudo-equatorial positions. This arrangement is typically energetically favorable, leading to a more rigid scaffold that is "locked" in a preferred conformation with a high energy barrier to ring inversion.

Cis Isomers: In a cis diastereomer, the substituents are on the same face of the ring. In any chair conformation, one substituent will be forced into an axial or pseudo-axial position while the other is equatorial. This leads to a smaller energy difference between the two possible chair conformers, resulting in a more flexible molecule that may exist as a dynamic equilibrium of interconverting chairs.

The interplay between the stereocenters thus directly controls the three-dimensional shape of the molecule. A rigid, well-defined conformation, often achieved in a trans-diequatorial arrangement, can be critical for precise molecular recognition and binding to biological targets. Conversely, a more flexible scaffold might be able to adapt its shape to fit different binding sites. The ability to synthesize specific stereoisomers allows for the systematic exploration of how scaffold rigidity and the spatial projection of functional groups influence biological activity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. mdpi.comnih.gov For 4-Methyl-5-oxopiperazine-2-carboxylic acid, such calculations would offer a detailed understanding of its fundamental chemical properties.

Electronic Structure: The core of this compound features a cyclic diamide (B1670390) structure. Studies on similar cyclic diamides reveal that the electronic properties are largely governed by the interactions between the two amide groups. acs.orgnih.gov DFT calculations can be used to determine the optimized molecular geometry, bond lengths, and bond angles, providing a three-dimensional representation of the molecule.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. jddtonline.info For this compound, the HOMO is likely to be localized around the nitrogen atoms and the carboxylate group, while the LUMO may be distributed over the carbonyl groups of the piperazine (B1678402) ring.

Reactivity Profiling: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. jddtonline.infoscilit.com In the case of this compound, the oxygen atoms of the carbonyl and carboxyl groups would exhibit negative electrostatic potential (red regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amine and carboxylic acid groups would show positive potential (blue regions), marking them as sites for nucleophilic attack.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

Disclaimer: The following data is illustrative and not based on experimental or published computational results for this specific molecule. It serves as an example of the parameters that would be obtained from quantum chemical calculations.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

| Electronegativity (χ) | 3.85 | Measure of the power to attract electrons. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Global Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity. |

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

The piperazine ring of this compound is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the conformational landscape of a molecule and determine the most stable conformers.

Molecular Dynamics (MD): MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.com This provides a dynamic view of the molecule's behavior, including conformational changes and interactions with its environment (e.g., solvent molecules). An MD simulation of this compound would reveal the preferred conformations of the piperazine ring and the orientation of the methyl and carboxylic acid substituents. It would also provide insights into the flexibility of the molecule and the stability of different conformers at various temperatures.

Monte Carlo (MC) Simulations: MC simulations explore the conformational space by generating random changes in the molecule's geometry and accepting or rejecting these changes based on their energy. This method is particularly useful for overcoming energy barriers and exploring a wider range of conformations than might be accessible in a typical MD simulation. For this compound, MC simulations could identify all possible low-energy conformers and their relative populations.

The combination of these methods would provide a comprehensive understanding of the molecule's conformational preferences, which is crucial for its biological activity and interaction with other molecules.

Docking and Molecular Interaction Studies with Model Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govjksus.org This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. numberanalytics.com

For this compound, docking studies could be performed to investigate its potential interactions with various biological targets. The piperazine scaffold is a common motif in many biologically active compounds, and understanding its binding modes is of significant interest. nih.gov

Methodology: A typical docking study involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor. The ligand's conformational flexibility is often considered during the docking process. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Potential Interactions: The functional groups of this compound allow for a variety of interactions with a protein binding site. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and it can also form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine. The carbonyl oxygen and the nitrogen atoms of the piperazine ring can also participate in hydrogen bonding. The methyl group can engage in hydrophobic interactions.

Table 2: Potential Molecular Interactions of this compound in a Model Binding Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Hydrogen Bonding, Salt Bridge |

| Carbonyl Oxygen (C=O) | Serine, Threonine, Asparagine | Hydrogen Bonding |

| Piperazine Nitrogen (N-H) | Aspartate, Glutamate | Hydrogen Bonding |

| Methyl Group (-CH3) | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

Computational Analysis of Reaction Pathways and Mechanism Elucidation

Computational chemistry provides powerful tools for investigating chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of reaction outcomes. acs.org For this compound, computational methods could be used to study its synthesis, degradation, and metabolic pathways.

Reaction Mechanism Studies: By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are related to the reaction rate. For example, the synthesis of 5-oxopiperazine-2-carboxylates often involves cyclization reactions, and computational studies could help in understanding the stereoselectivity and optimizing the reaction conditions. nih.gov

Reactivity and Functionalization: The reactivity of the piperazine ring can also be explored. For instance, computational studies on the C-H functionalization of piperazines have been used to predict the site of reaction and understand the role of catalysts. mdpi.combeilstein-journals.org Similar studies on this compound could guide synthetic efforts to modify the molecule and create new derivatives with desired properties. The reactivity of the amide bond within the cyclic diamide structure is also of interest, as computational studies can provide insights into its stability and potential for cleavage under different conditions. acs.org

Application of the Oxopiperazine Scaffold in Chemical Biology and Materials Science Research

Rational Design and Synthesis of Peptidomimeticsresearchgate.netrsc.org

The rational design of peptidomimetics aims to create small molecules that replicate the structure and function of peptides while overcoming their inherent limitations, such as poor bioavailability and susceptibility to enzymatic degradation. rsc.org The oxopiperazine scaffold is particularly well-suited for this purpose due to its ability to serve as a conformationally restricted dipeptide mimic. rsc.org Researchers utilize computational modeling and synthetic chemistry to graft amino acid side chains onto the rigid oxopiperazine core, thereby emulating the spatial arrangement of key residues in a target peptide. nih.gov

Mimicry of Peptide Secondary Structures (e.g., α-helix mimetics, β-turn mimetics)nih.govfigshare.com

A primary goal in peptidomimetic design is the replication of secondary structures like α-helices and β-turns, which are crucial for mediating protein-protein interactions (PPIs). nih.govgoogle.com The oxopiperazine scaffold has proven effective in mimicking both of these important structural motifs.

α-Helix Mimetics : Oligooxopiperazines have been designed as topographical helix mimics. nih.gov Modeling studies show that side chains displayed on an oxopiperazine dimer can effectively overlay on the i, i+4, and i+7 residues of an α-helix, which are the key positions for interaction in many PPIs. nih.govacs.org This strategy has been successfully applied to develop inhibitors of the p53-Mdm2 interaction, where the oxopiperazine scaffold projects hydrophobic side chains to fit into the complementary pockets on the Mdm2 protein, mimicking the binding of the p53 helical domain. google.com

β-Turn Mimetics : The constrained ring of a single oxopiperazine unit can induce turn-like conformations in peptide chains. figshare.com A study involving tetrapeptides containing (S)- and (R)-5-oxo-piperazine-2-carboxylic acid revealed its capacity to nucleate specific secondary structures. The (R)-enantiomer, when incorporated into a peptide sequence, was found to exist in an equilibrium between a γ-turn and a type II β-turn conformation. figshare.com This demonstrates the scaffold's utility in pre-organizing a peptide backbone into a bioactive conformation.

| Mimicked Structure | Scaffold Configuration | Key Research Finding | Target Example | Reference |

|---|---|---|---|---|

| α-Helix | Oxopiperazine Dimer | Side chains at R1, R2, and R4 positions mimic i, i+4, and i+7 residues of an α-helix. | p53/Mdm2 | nih.govgoogle.com |

| β-Turn (Type II) | Single (R)-5-Oxopiperazine-2-carboxylic acid unit | Induces a conformational equilibrium that includes a type II β-turn. | General tetrapeptides | figshare.com |

Exploration of Constrained Conformational Spaces

A significant challenge in drug discovery is that linear peptides are often too flexible, adopting numerous conformations in solution, which can limit their binding affinity and specificity. nih.gov Incorporating the 4-methyl-5-oxopiperazine-2-carboxylic acid scaffold into a peptide backbone introduces a rigidifying element. This ring structure drastically reduces the number of accessible conformations, effectively "locking" the molecule into a more defined shape. nih.gov This conformational constraint can lead to higher binding affinity for a target protein by reducing the entropic penalty of binding. The synthesis of pseudodipeptide-based chiral oxopiperazines has been explored to create highly functionalized and conformationally distinct molecules for screening as receptor antagonists. nih.gov

Combinatorial Chemistry and Diversity-Oriented Synthesis for Molecular Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biological activities. cam.ac.ukbeilstein-journals.org The oxopiperazine scaffold is an excellent core for DOS because it allows for the introduction of multiple points of diversity from a common intermediate.

Strategies for Maximizing Molecular Diversity within Libraries

The generation of molecular diversity is paramount in creating effective screening libraries. nih.gov For the oxopiperazine scaffold, diversity can be achieved by varying the substituents at several key positions. A common strategy involves a "build/couple/pair" approach where different building blocks are systematically combined. cam.ac.uk For oxopiperazines, this can involve:

Varying the N-alkyl group (N4 position): The methyl group in this compound can be replaced with a wide array of other alkyl or aryl groups.

Introducing diverse side chains: Chiral α-halo acids, often derived from natural α-amino acids, can be used in the synthesis to install various side chains on the oxopiperazine ring. nih.gov

Extending the oligomer chain: The secondary amine within the ring can be acylated to extend the molecular chain, adding further complexity and diversity. nih.gov

This multi-pronged approach allows for the creation of libraries with significant scaffold and appendage diversity, increasing the probability of discovering compounds with desired biological functions.

Development of Novel Linkers and Scaffolds for High-Throughput Screening

The development of synthetic routes compatible with high-throughput screening is essential for modern drug discovery. A facile, solid-phase "sub-monomer" synthesis has been developed to incorporate 2-oxopiperazine units into peptoid-like oligomers. nih.gov This method is highly amenable to the "split-and-pool" strategy used in combinatorial library synthesis.

The synthesis involves a sequence of reactions on a solid support resin, which simplifies purification to a simple filtration and washing process. This efficiency allows for the rapid generation of large, high-quality libraries of oxopiperazine-containing compounds ready for screening. nih.gov

| Step | Reaction | Purpose | Reference |

|---|---|---|---|

| 1 | Acylation of resin-bound amine with a 2-haloacetic acid. | Initiates the peptoid-like chain. | nih.gov |

| 2 | Displacement of the halide with a mono-protected 1,2-diaminoethane. | Introduces the ethylenediamine (B42938) backbone. | nih.gov |

| 3 | Acylation of the secondary amine with a second, different 2-halo acid. | Installs a potential side chain and prepares for cyclization. | nih.gov |

| 4 | Deprotection of the primary amine. | Frees the amine for ring closure. | nih.gov |

| 5 | Base-mediated intramolecular cyclization. | Forms the 2-oxopiperazine ring. | nih.gov |

| 6 | Cleavage from resin. | Releases the final product for screening. | nih.gov |

Scaffold Engineering for Supramolecular Chemistry and Directed Molecular Assembly

Supramolecular chemistry involves the design of complex, ordered chemical systems held together by non-covalent interactions. nih.gov The this compound scaffold possesses key features that make it an attractive building block for directed molecular assembly. These features include:

Hydrogen Bonding Sites: The amide bond within the oxopiperazine ring provides both a hydrogen bond donor (N-H) and acceptor (C=O), which can direct the formation of predictable, ordered structures like nanotubes or sheets, similar to those formed by cyclic peptides. nih.gov

Defined Stereochemistry: The chiral center at the 2-position allows for precise control over the three-dimensional orientation of appended functional groups. This stereochemical control is crucial for creating complex, non-centrosymmetric supramolecular architectures.

Tunable Functionality: The scaffold can be readily functionalized at multiple positions, allowing for the attachment of groups that can participate in other non-covalent interactions (e.g., π-stacking, metal coordination) or alter the solubility and assembly properties of the resulting molecule.

By engineering these features, the oxopiperazine scaffold can be used to create novel materials such as hydrogels or molecular containers, where the assembly and properties of the final structure are encoded in the design of the individual monomeric units. nih.govrsc.org

General Structure-Activity Relationship (SAR) Studies in a Mechanistic Research Context

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, investigating how the chemical structure of a compound influences its biological activity. For the oxopiperazine scaffold, SAR studies are instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. A prominent example of such a study involves the development of 2-oxopiperazine derivatives as potent inhibitors of the dengue virus. nih.gov

In a notable research campaign, a series of 2-oxopiperazine analogs were synthesized and evaluated for their ability to inhibit dengue virus replication in a cell-based assay. The mechanistic context for this study was well-defined, with the viral non-structural protein 4B (NS4B) identified as the molecular target. nih.gov This allows for a rational interpretation of how structural modifications affect the interaction between the compounds and the target protein.

The initial hit compound from a high-throughput screening campaign was a pyrrolopiperazinone. Through a "scaffold morphing" strategy, researchers designed a library of novel 2-oxopiperazine derivatives to improve the potency and drug-like properties of the initial hit. nih.govmdpi.com The systematic investigation around the oxopiperazine ring provided a clear and detailed SAR, which is summarized in the table below.

The core scaffold for this study was a 2-oxopiperazine ring with key substitution points, primarily at the N1, N4, and C6 positions. The SAR exploration focused on understanding the impact of different chemical groups at these positions on the anti-dengue activity, measured by the half-maximal effective concentration (EC₅₀).

| Compound | R1 (at N1) | R2 (at C6) | R3 (at N4) | DENV-2 EC₅₀ (µM) |

|---|---|---|---|---|

| Analog A | Cyclohexylmethyl | H | 4-Fluorobenzyl | 0.14 |

| Analog B | Cyclohexylmethyl | H | Benzyl (B1604629) | 0.28 |

| Analog C | Cyclohexylmethyl | H | 4-Methoxybenzyl | 0.20 |

| Analog D | Cyclopentylmethyl | H | 4-Fluorobenzyl | 0.17 |

| Analog E | Cyclohexylmethyl | Methyl | 4-Fluorobenzyl | >10 |

| Analog F | 4-Fluorobenzyl | H | 4-Fluorobenzyl | 1.5 |

| (S)-29 | Cyclohexylmethyl | H | (S)-α-methyl-4-fluorobenzyl | <0.1 |

Analysis of SAR Findings:

From the data presented, several key SAR trends can be deduced:

N4-Substituent: The substituent at the N4 position is critical for activity. A benzyl group provides a good starting point (Analog B). Introducing a fluorine atom at the para-position of this benzyl ring (Analog A) doubles the potency, suggesting a favorable interaction, potentially involving a hydrogen bond or specific hydrophobic interactions within the NS4B binding pocket. A methoxy (B1213986) group at the same position (Analog C) is also well-tolerated.

N1-Substituent: The group at the N1 position also significantly modulates activity. A bulky, lipophilic cyclohexylmethyl group (Analog A) is preferred over a smaller cyclopentylmethyl group (Analog D) or an aromatic 4-fluorobenzyl group (Analog F). This indicates that a large, non-planar hydrophobic group at N1 is optimal for fitting into a specific sub-pocket of the target protein.

C6-Substituent: The C6 position of the oxopiperazine ring appears to be highly sensitive to substitution. The introduction of even a small methyl group at this position (Analog E) leads to a complete loss of activity (EC₅₀ >10 µM). This suggests that the C6 position is likely in a sterically constrained region of the binding site, where any substitution creates an unfavorable clash.

Stereochemistry: The stereochemistry of the substituents can have a profound impact. The most potent compound identified, (S)-29, incorporates an (S)-α-methyl-4-fluorobenzyl group at the N4 position. This single stereochemical change leads to a significant enhancement in potency (EC₅₀ <0.1 µM), highlighting a highly specific and stereo-selective interaction with the NS4B target. nih.gov

From a mechanistic standpoint, these SAR findings allow for the construction of a pharmacophore model. This model suggests that an effective 2-oxopiperazine-based dengue inhibitor requires a large hydrophobic group at N1, an unsubstituted C6 position, and an appropriately substituted benzyl group at N4, with a specific stereochemical orientation being optimal for binding to the NS4B protein.

The compound this compound represents a fundamental version of this scaffold. It features a small methyl group at the N4 position and a polar carboxylic acid group at the C2 position. Based on the SAR of related molecules, the small N4-methyl group might confer only weak activity, while the C2-carboxylic acid would introduce significant polarity, altering the molecule's physicochemical properties. The biological activity of this compound itself would need to be experimentally determined to serve as a baseline compound in an SAR-driven optimization program aimed at developing novel therapeutics.

Q & A

Q. What methodologies validate its proposed role in inhibiting bacterial biofilm formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.